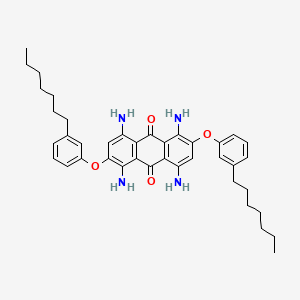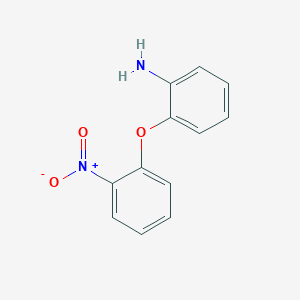
6-Chloro-5-iodo-3,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-iodo-3,4’-bipyridine: is a heterocyclic compound with the chemical formula C6H3ClIN3. It belongs to the class of pyrazolo[4,3-c]pyridines. This compound features a bipyridine core with chlorine and iodine substituents at specific positions .
Métodos De Preparación
Synthetic Routes: Several synthetic routes exist for the preparation of 6-Chloro-5-iodo-3,4’-bipyridine. One common method involves the reaction of 5-iodo-3,4’-bipyridine with chlorine gas or a chlorinating agent. The reaction proceeds under appropriate conditions to yield the desired compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.
Análisis De Reacciones Químicas
Reactivity: 6-Chloro-5-iodo-3,4’-bipyridine can participate in various chemical reactions:
Substitution Reactions: The chlorine and iodine atoms make it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The bipyridine core can undergo redox reactions.
Metal Complex Formation: It can coordinate with transition metals to form coordination complexes.
Chlorination: Chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) are used.
Iodination: Iodine or iodinating agents (e.g., iodine monochloride) are employed.
Major Products: The major product of chlorination is 6-Chloro-5-iodo-3,4’-bipyridine itself. Further functionalization may yield derivatives with additional substituents.
Aplicaciones Científicas De Investigación
6-Chloro-5-iodo-3,4’-bipyridine finds applications in various scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a ligand in metalloorganic chemistry or as a probe in biological studies.
Industry: Used in the synthesis of functional materials.
Mecanismo De Acción
The exact mechanism of action for 6-Chloro-5-iodo-3,4’-bipyridine depends on its specific application. It could involve interactions with cellular targets, enzymatic processes, or other biological pathways. Further research is needed to elucidate these mechanisms.
Comparación Con Compuestos Similares
While 6-Chloro-5-iodo-3,4’-bipyridine is unique due to its specific halogen substitution pattern, similar compounds include:
5-Chloro-6’-methyl-3-[4-(methylsulfonyl)phenyl]-2,3’-bipyridine: (CAS: 202409-33-4).
5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: (CAS: Not specified).
6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine: (CAS: 2701680-13-7).
These compounds share structural similarities but differ in substituents and functional groups.
Propiedades
Fórmula molecular |
C10H6ClIN2 |
|---|---|
Peso molecular |
316.52 g/mol |
Nombre IUPAC |
2-chloro-3-iodo-5-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6ClIN2/c11-10-9(12)5-8(6-14-10)7-1-3-13-4-2-7/h1-6H |
Clave InChI |
KYDSAKUGNAMRGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CC(=C(N=C2)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





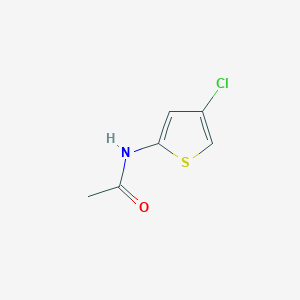

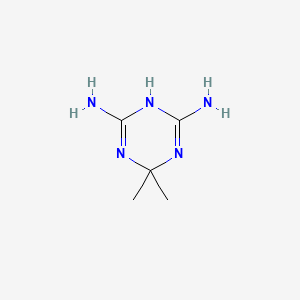
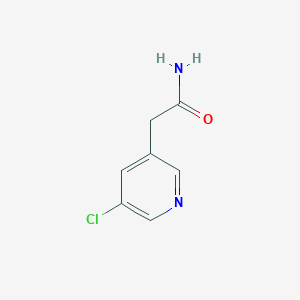


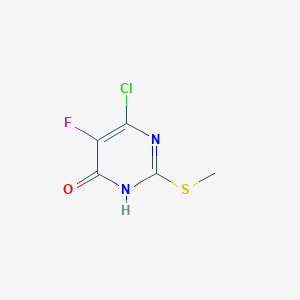

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
